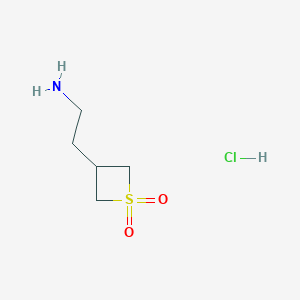

3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride

Description

Properties

IUPAC Name |

2-(1,1-dioxothietan-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c6-2-1-5-3-9(7,8)4-5;/h5H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKKYPVKQYFIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803581-09-0 | |

| Record name | 3-(2-aminoethyl)-1lambda6-thietane-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride: A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Thietane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is perpetual. Among the saturated heterocycles that have garnered significant interest, the thietane ring and its oxidized derivatives, particularly thietane 1,1-dioxides, are emerging as valuable motifs.[1] Unlike their more commonly utilized oxetane and azetidine counterparts, thietanes offer a unique combination of properties, including a compact three-dimensional structure and the ability to modulate lipophilicity.[1] The introduction of a sulfone group in thietane 1,1-dioxides further enhances their polarity and hydrogen bond accepting capacity, making them attractive as bioisosteric replacements for other functional groups.[2][3] This guide provides a comprehensive technical overview of a specific, promising derivative: 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride, identified by the CAS number 1803581-09-0 .[4]

This document will delve into the synthesis, physicochemical properties, and potential applications of this compound, offering insights for its strategic utilization in drug design and development programs.

Physicochemical Properties and Chemical Identity

A thorough understanding of a compound's fundamental properties is critical for its application in research and development. Herein are the key identifiers and computed properties for 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride.

| Property | Value | Source |

| CAS Number | 1803581-09-0 | CymitQuimica[4] |

| Molecular Formula | C₅H₁₂ClNO₂S | CymitQuimica[4] |

| Molecular Weight | 185.67 g/mol | CymitQuimica[4] |

| InChI | InChI=1S/C5H11NO2S.ClH/c6-2-1-5-3-9(7,8)4-5;/h5H,1-4,6H2;1H | CymitQuimica[4] |

| InChI Key | NFKKYPVKQYFIMN-UHFFFAOYSA-N | CymitQuimica[4] |

| SMILES | C1C(CS1(=O)=O)CCN.Cl | Inferred from Structure |

| Purity (Typical) | ≥95% | CymitQuimica[4] |

Proposed Synthesis of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride

The overall synthetic strategy involves the construction of the substituted thietane ring, followed by the oxidation of the sulfide to a sulfone, and finally, the elaboration of the side chain to introduce the aminoethyl group.

Caption: Proposed Synthetic Workflow for 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride.

Experimental Protocol (Proposed)

Step 1: Synthesis of a 3-substituted thietane precursor

A common method for constructing the thietane ring is through the cyclization of a 1,3-dihaloalkane with a sulfide source, such as sodium sulfide.[5] The choice of substituents on the propane backbone will determine the initial functionalization of the thietane ring. For the target molecule, a precursor with a handle for further elaboration at the 3-position is required, such as a protected hydroxymethyl or a cyano group.

Step 2: Oxidation to the Thietane 1,1-dioxide

The synthesized 3-substituted thietane is then oxidized to the corresponding sulfone. This transformation is typically achieved with high efficiency using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane (DCM).[7] The reaction is generally clean and provides the desired thietane 1,1-dioxide in good yield.

Step 3: Elaboration of the Side Chain to an Azide

A plausible route to the aminoethyl side chain involves the conversion of a precursor, such as a 3-(hydroxymethyl)thietane 1,1-dioxide, to a leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with sodium azide. This would yield a 3-(azidomethyl)thietane 1,1-dioxide intermediate.

Step 4: Reduction of the Azide and Chain Extension

The azide can be reduced to the corresponding amine, for example, through catalytic hydrogenation (H₂ over Pd/C) or using Staudinger reduction conditions. This would provide 3-(aminomethyl)thietane 1,1-dioxide. To extend the chain, this amine could be acylated with a two-carbon electrophile, such as chloroacetyl chloride, followed by reduction of the resulting amide.

Step 5: Final Salt Formation

The free base of 3-(2-Aminoethyl)thietane 1,1-dioxide is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, which often exhibits improved stability and handling properties.

Self-Validating System: Each step of this proposed synthesis can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery

The unique structural and electronic properties of the thietane 1,1-dioxide moiety make 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride a compelling building block for medicinal chemistry.

Bioisosteric Replacement

The thietane 1,1-dioxide scaffold can serve as a bioisostere for various functional groups, a strategy often employed to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[3] For instance, it can replace a gem-dimethyl group to increase polarity and aqueous solubility, or act as a surrogate for a carbonyl group, potentially improving metabolic stability.[2]

Caption: Role of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride in Bioisosteric Replacement.

Potential as a Scaffold for CNS-Active Agents

There is growing evidence that substituted thietane 1,1-dioxides can exhibit biological activity, including effects on the central nervous system (CNS). For example, certain 3-substituted thietane-1,1-dioxide derivatives have demonstrated antidepressant-like properties in preclinical models.[8] The presence of a primary aminoethyl side chain in 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride provides a key pharmacophoric feature found in many CNS-active drugs, suggesting its potential as a scaffold for the development of novel therapeutics for neurological and psychiatric disorders.

The primary amine can act as a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents. This enables the optimization of properties such as target affinity, selectivity, and blood-brain barrier penetration.

Conclusion and Future Directions

3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride is a promising, yet underexplored, building block for medicinal chemistry. Its unique three-dimensional structure, combined with the polarity imparted by the sulfone and the reactive handle of the primary amine, offers a versatile platform for the design of novel drug candidates. While a detailed, published synthesis protocol is currently lacking, a robust synthetic route can be readily envisioned based on established chemical principles.

Future research should focus on the development and optimization of a scalable synthesis for this compound. Furthermore, the systematic exploration of its utility in bioisosteric replacement studies and as a scaffold for novel CNS-active agents is warranted. As the demand for innovative molecular architectures in drug discovery continues to grow, 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride stands out as a valuable tool for researchers and scientists in the pharmaceutical industry.

References

-

Klen, E. E., et al. (2016). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. Pharmaceutical Chemistry Journal, 50(9), 597-601. [Link]

-

Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357-1410. [Link]

-

Richardson, P. F., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 89(1), 569–574. [Link]

-

Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Community Pharmacy Practice, 4(3), 14-21. [Link]

-

Richardson, P. F., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]

-

PubChem. (n.d.). Thietane 1,1-dioxide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Richardson, P. F., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. [Link]

-

Galenko, A. V., et al. (2022). Assessment of the 3-substituted thietane-1,1-dioxide derivative antidepressant effect using rat model of depression induced by reserpine. Research Results in Pharmacology, 8(1), 1-11. [Link]

-

Xu, J. (2020). Recent synthesis of thietanes. PubMed Central. [Link]

-

Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]

Sources

- 1. Recent synthesis of thietanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. baranlab.org [baranlab.org]

- 4. 3-(2-aminoethyl)-1λ6-thietane-1,1-dione hydrochloride [cymitquimica.com]

- 5. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2-Aminoethyl)thietane 1,1-dioxide HCl: Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and physicochemical properties is paramount. While heterocycles like oxetanes and azetidines have been extensively explored, the thietane ring system, particularly in its oxidized form as thietane 1,1-dioxide, remains a comparatively underexplored yet promising structural motif.[1] This guide provides a comprehensive technical overview of a specific derivative, 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride, a compound poised to offer new avenues in drug design and development. Its unique combination of a rigid, polar sulfone group and a flexible aminoethyl side chain presents a compelling scaffold for probing biological space.

This document moves beyond a simple recitation of facts, offering insights into the causality behind its chemical behavior and providing practical guidance for its synthesis, characterization, and safe handling. The information herein is intended to empower researchers to confidently incorporate this versatile building block into their discovery programs.

Molecular Architecture and Physicochemical Landscape

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its intrinsic properties. These parameters govern its behavior from the synthesis flask to complex biological systems.

Core Chemical Identity

-

Systematic Name: 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride

-

Molecular Formula: C₅H₁₂ClNO₂S[2]

-

Molecular Weight: 185.67 g/mol [2]

-

CAS Number: 1803581-09-0

Tabulated Physicochemical Properties

A consolidated view of the key chemical and physical properties of 3-(2-Aminoethyl)thietane 1,1-dioxide HCl is presented below. It is important to note that while some data is available from commercial suppliers, specific experimental values for properties such as melting and boiling points are not widely published. The provided data for the parent compound, thietane 1,1-dioxide, offers a useful, albeit approximate, reference point.

| Property | Value for 3-(2-Aminoethyl)thietane 1,1-dioxide HCl | Reference Compound: Thietane 1,1-dioxide |

| Appearance | White to off-white solid (predicted) | White to light yellow crystalline powder[3] |

| Melting Point | Data not available | 72-76 °C[3] |

| Boiling Point | Data not available | 180 °C at 30 mmHg[3] |

| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | Data not available |

| Purity | Typically available at ≥95% | ≥95% (GC)[3] |

Expert Insight: The hydrochloride salt form significantly influences the physical properties, particularly solubility. The presence of the ammonium chloride moiety greatly enhances aqueous solubility compared to the free base, a critical consideration for biological assays and potential formulation development. The high polarity of the sulfone group in the thietane 1,1-dioxide ring also contributes to this hydrophilicity.

Synthesis and Spectroscopic Characterization: A Proposed Pathway and Analytical Workflow

Proposed Synthetic Pathway

The synthesis of 3-substituted thietane 1,1-dioxides often involves the oxidation of the corresponding thietane precursor.[4] A logical approach to 3-(2-Aminoethyl)thietane 1,1-dioxide HCl would, therefore, commence with a suitable 3-substituted thietane.

Caption: Proposed multi-step synthesis of 3-(2-Aminoethyl)thietane 1,1-dioxide HCl.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative, field-proven methodology for the synthesis and purification of analogous compounds and should be adapted and optimized for the specific target molecule.

Step 1: Synthesis of 3-(Cyanomethylidene)thietane

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl cyanomethylphosphonate dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add a solution of 3-thietanone in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-(cyanomethylidene)thietane.

Step 2: Reduction to 3-(2-Aminoethyl)thietane

-

In a high-pressure reaction vessel, dissolve 3-(cyanomethylidene)thietane in an appropriate solvent such as methanol or ethanol.

-

Add a catalytic amount of Raney nickel (or an alternative reduction catalyst such as palladium on carbon).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 3-(2-aminoethyl)thietane.

Step 3: Oxidation to 3-(2-Aminoethyl)thietane 1,1-dioxide

-

Dissolve the crude 3-(2-aminoethyl)thietane in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Hydrochloride Salt Formation

-

Dissolve the crude 3-(2-aminoethyl)thietane 1,1-dioxide in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 3-(2-aminoethyl)thietane 1,1-dioxide HCl.

Spectroscopic Characterization Workflow

The identity and purity of the synthesized compound must be rigorously confirmed through spectroscopic analysis.

Caption: A typical workflow for the structural confirmation and purity analysis of a synthesized compound.

Expected Spectroscopic Signatures:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl side chain and the thietane ring protons. The protons on the carbons adjacent to the sulfone group will be shifted downfield due to the electron-withdrawing nature of the SO₂ group. The methylene group adjacent to the amino group will also exhibit a downfield shift.

-

¹³C NMR: The carbon NMR spectrum will similarly show downfield shifts for the carbons of the thietane ring and the carbon adjacent to the amino group.

-

FTIR: The infrared spectrum should display strong characteristic absorption bands for the sulfone group (S=O stretching) typically in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. N-H stretching vibrations for the ammonium salt would be expected in the range of 2800-3200 cm⁻¹.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

Safe Handling and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data for related compounds, 3-(2-Aminoethyl)thietane 1,1-dioxide HCl should be handled with care.

-

Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

-

Mandatory PPE:

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

-

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Storage Recommendations

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Beyond

The thietane 1,1-dioxide scaffold is gaining recognition as a valuable component in the design of novel therapeutic agents. Its rigid, polar nature can impart favorable properties such as improved metabolic stability and aqueous solubility. The aminoethyl side chain of the title compound provides a versatile handle for further chemical modification, allowing for its incorporation into a wide array of molecular architectures.

Potential Research Applications:

-

Scaffold for Library Synthesis: The primary amine can be readily derivatized to generate libraries of compounds for screening against various biological targets.

-

Fragment-Based Drug Discovery: The compact yet feature-rich nature of this molecule makes it an attractive fragment for screening in fragment-based lead discovery campaigns.

-

Bioisosteric Replacement: The thietane 1,1-dioxide moiety can be explored as a bioisostere for other small polar groups in known bioactive molecules to modulate physicochemical and pharmacokinetic properties.

Conclusion

3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride represents a promising, yet underutilized, building block for chemical and pharmaceutical research. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and essential handling information. While a lack of extensive published experimental data necessitates a predictive approach in some areas, the fundamental principles of organic chemistry and the known reactivity of related compounds provide a solid foundation for its exploration. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, encouraging the investigation and application of this intriguing molecule in the pursuit of new scientific discoveries.

References

- Block, E. (2008). Thietanes and Derivatives. In Science of Synthesis (Vol. 39, pp. 661-714). Thieme.

- Klen, E. E., et al. (2016). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. Pharmaceutical Chemistry Journal, 50(9), 599-605.

-

PubChem. (n.d.). Thietane 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

- Sokolov, V. V., et al. (2005). Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes. Russian Journal of Organic Chemistry, 41(7), 1023–1035.

Sources

Molecular structure and weight of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride

An In-depth Technical Guide on 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride, a heterocyclic compound with growing significance in medicinal chemistry and drug development. This document elucidates its molecular structure, physicochemical properties, synthesis, and characterization. It is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering expert insights into the compound's utility and application.

Molecular Structure and Physicochemical Properties

3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride possesses a unique molecular architecture centered around a four-membered thietane ring. The sulfur atom within this ring is oxidized to a sulfone group (1,1-dioxide), a key feature that significantly influences the molecule's polarity and hydrogen bonding capabilities. An aminoethyl side chain is appended at the 3-position of the thietane ring, providing a primary amine that is protonated to form the hydrochloride salt. This salt form generally enhances the compound's stability and aqueous solubility, which are critical parameters in pharmaceutical development.

The strained thietane ring, combined with the strongly electron-withdrawing sulfone group, creates a distinct three-dimensional structure and electronic distribution. The sulfone oxygens act as potent hydrogen bond acceptors, while the ammonium group on the side chain is a hydrogen bond donor. These characteristics are pivotal for molecular recognition and binding to biological targets.

Table 1: Core Physicochemical Data

| Property | Value |

| Molecular Formula | C₅H₁₂ClNO₂S[1] |

| Molecular Weight | 185.67 g/mol [1] |

| CAS Number | 1373232-35-4 |

Synthesis and Spectroscopic Characterization

The synthesis of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride is a multi-step process that demands precise control over reaction conditions to achieve high purity and yield. The general synthetic strategy involves the construction of the substituted thietane ring, followed by oxidation of the sulfide to a sulfone and subsequent formation of the hydrochloride salt.

Diagram 1: Conceptual Synthetic Workflow

Caption: High-level overview of the synthetic process.

A Representative Experimental Protocol:

-

Functionalization of the Thietane Ring: The synthesis often commences with a suitable thietane precursor, such as 3-hydroxythietane 1,1-dioxide.[2] The hydroxyl group can be converted to a good leaving group (e.g., a mesylate or tosylate) and subsequently displaced by a protected aminoethyl nucleophile (e.g., N-Boc-aminoethyl bromide). The use of a protecting group on the amine is crucial to prevent side reactions.

-

Oxidation to the Sulfone: In routes starting from a thietane sulfide, the oxidation to the sulfone is a critical step. This is typically achieved using a potent oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane. The progress of the reaction must be carefully monitored to ensure complete oxidation without undesired byproducts.

-

Deprotection and Hydrochloride Salt Formation: The final step involves the removal of the amine protecting group. For a Boc group, this is readily accomplished under acidic conditions, for instance, by treatment with hydrochloric acid in an organic solvent like dioxane or methanol. This step concurrently forms the desired hydrochloride salt.

-

Purification: The crude product is then purified, commonly by recrystallization from an appropriate solvent system (e.g., ethanol/ether), to yield the final product in high purity.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The protons on the carbons adjacent to the sulfone group will exhibit a characteristic downfield shift due to the strong electron-withdrawing effect of the SO₂ group.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the key functional groups. Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the sulfone S=O bonds are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. N-H stretching vibrations of the primary ammonium group will also be evident.

Applications in Drug Discovery and Development

The thietane moiety is recognized as a valuable scaffold in medicinal chemistry.[3][4] It serves as a bioisostere for other small rings like cyclobutane and azetidine but offers a unique geometric profile and the potential for specific interactions through its sulfur atom. The oxidation state of the sulfur atom (sulfide, sulfoxide, or sulfone) allows for fine-tuning of the molecule's steric and electronic properties.

The 1,1-dioxide (sulfone) is particularly useful due to its ability to act as a strong hydrogen bond acceptor and to improve the metabolic stability and pharmacokinetic profile of a drug candidate. The aminoethyl side chain provides a versatile point of attachment for incorporating this valuable fragment into larger, more complex molecules.

Diagram 2: Logic of Application in Medicinal Chemistry

Caption: Interplay of molecular features and drug-like properties.

Safety, Handling, and Storage

As a laboratory chemical, 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride should be handled with appropriate safety precautions. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. It is advisable to consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

For storage, the compound should be kept in a tightly sealed container to protect it from moisture and air. It is best stored in a cool, dry, and dark environment to ensure its long-term stability.

Conclusion

3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride is a well-defined chemical entity with significant potential as a building block in the design of novel therapeutic agents. Its distinct structural and electronic features offer medicinal chemists a valuable tool for modulating the properties of drug candidates. A thorough understanding of its synthesis and characterization is essential for its effective application in research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 265652, Thietane 1,1-dioxide. Accessed January 26, 2026. [Link]

-

Wikipedia. Thietane. Accessed January 26, 2026. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of Thietane 1,1-Dioxide Derivatives

Abstract: The thietane 1,1-dioxide scaffold, a four-membered heterocyclic sulfone, has emerged from relative obscurity to become a privileged structural motif in modern medicinal chemistry. Its unique three-dimensional geometry, combined with the potent hydrogen bond accepting capability of the sulfone group, imparts favorable physicochemical properties to parent molecules. These properties, including improved solubility, metabolic stability, and reduced lipophilicity, address key challenges in drug development.[1] This guide provides an in-depth exploration of the synthesis, diverse biological activities, and methodologies for evaluating thietane 1,1-dioxide derivatives, offering researchers and drug development professionals a comprehensive resource grounded in field-proven insights.

The Thietane 1,1-Dioxide Core: A Bioisosteric Advantage

The strategic value of the thietane 1,1-dioxide ring lies in its role as a versatile bioisostere.[2] It can effectively replace other common chemical groups, such as gem-dimethyl, carbonyl, or methyl sulfone moieties, to modulate a compound's properties. Unlike planar aromatic rings, the puckered, three-dimensional nature of the thietane ring allows for better exploration of chemical space and can lead to improved target engagement.

Key Physicochemical Properties:

-

Reduced Lipophilicity: Compared to carbocyclic analogs like cyclobutane, the thietane 1,1-dioxide moiety often reduces a molecule's overall lipophilicity, which can be advantageous for optimizing pharmacokinetic profiles.[1]

-

Metabolic Stability: The sulfone group is exceptionally stable and resistant to metabolic degradation, such as oxidation.[3] Replacing a metabolically liable group with a thietane 1,1-dioxide can significantly enhance a drug candidate's half-life.[1]

-

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone act as strong hydrogen bond acceptors, which can facilitate crucial interactions with biological targets.

-

Chemical Stability: 3,3-disubstituted thietane-1,1-dioxides have demonstrated high stability across a range of acidic and basic conditions, a critical attribute for orally bioavailable drugs.[4][4]

The following diagram illustrates the concept of using the thietane 1,1-dioxide ring as a bioisosteric replacement for other common chemical groups to enhance drug-like properties.

Caption: Bioisosteric replacement strategy using thietane 1,1-dioxide.

Synthesis and Chemical Diversification

A robust and scalable synthesis is paramount for exploring the chemical space of any scaffold. The most prevalent route to thietane 1,1-dioxides is the oxidation of a corresponding thietan-3-ol precursor. This method allows for the late-stage introduction of the key sulfone functionality.

Experimental Protocol 1: Oxidation of Thietan-3-ol to Thietane 1,1-Dioxide

This protocol describes a general and reliable method for synthesizing thietane 1,1-dioxides, adapted from established literature procedures.[4] The choice of meta-chloroperoxybenzoic acid (m-CPBA) is strategic; it is a commercially available, effective oxidizing agent that is relatively easy to handle and provides high yields. The reaction is typically run at a low temperature initially to control the exothermic reaction before being warmed to ensure completion.

Step-by-Step Methodology:

-

Dissolution: Dissolve the thietan-3-ol starting material (1.0 equiv) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂), to a concentration of approximately 0.1-0.2 M.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to moderate the initial exothermic reaction upon addition of the oxidant.

-

Oxidant Addition: Add m-CPBA (typically 2.5-3.0 equiv) portion-wise to the stirred solution. The excess oxidant ensures the complete conversion of the sulfide to the sulfone.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 25 °C) and stir for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic m-CBA byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure thietane 1,1-dioxide derivative.[4]

The workflow for this synthesis is depicted below.

Caption: Synthetic workflow for thietane 1,1-dioxide synthesis.

Therapeutic Applications and Biological Mechanisms

Thietane 1,1-dioxide derivatives have demonstrated significant potential across a range of therapeutic areas. Their utility stems from their ability to interact with diverse biological targets, often with high specificity.

Central Nervous System Disorders

Recent studies have identified 3-substituted thietane-1,1-dioxides as promising antidepressant agents.[5] In preclinical models, specific derivatives have shown efficacy comparable to the established antidepressant imipramine in behavioral assays such as the tail-suspension test (TST) and the forced-swim test (FST).[5] These tests are foundational in CNS drug discovery for assessing antidepressant potential by measuring behavioral despair in rodents.

Oncology

In cancer research, the scaffold has been incorporated into potent enzyme inhibitors. For example, a PI3K-Alpha inhibitor containing a thietane dioxide was reported as a potential cancer therapeutic.[4] Additionally, thietane derivatives have been synthesized as D-ring-modified analogues of the anticancer drug paclitaxel, which inhibits cell growth by interacting with microtubules.[6]

Infectious Diseases

The thietane 1,1-dioxide moiety has been successfully integrated into novel antibacterial agents. A notable example is a class of LpxC inhibitors developed as potential treatments for gram-negative infections, where the sulfone group forms a beneficial hydrogen bond with a lysine residue in the enzyme's active site.[4] Furthermore, other derivatives have shown activity against both drug-sensitive and multidrug-resistant tuberculosis.[2]

A Framework for Biological Evaluation

A rigorous and systematic evaluation pipeline is essential to validate the therapeutic potential of new chemical entities. The following protocols provide a self-validating framework for assessing the biological activity of thietane 1,1-dioxide derivatives, from initial in vitro screening to in vivo efficacy models.

The diagram below outlines a typical workflow in a drug discovery campaign targeting a novel scaffold like thietane 1,1-dioxide.

Caption: Drug discovery workflow for thietane 1,1-dioxide derivatives.

Experimental Protocol 2: In Vitro Cell Proliferation Assay (IC₅₀ Determination)

This protocol is a gold-standard method for quantifying the cytotoxic or anti-proliferative effect of a compound on a cancer cell line.[7] The principle relies on measuring cell viability in the presence of varying concentrations of the test compound to generate a dose-response curve.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well microplate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Preparation: Prepare a 2x stock solution series of the thietane 1,1-dioxide derivative in culture medium via serial dilution. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

-

Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Each concentration should be tested in triplicate.

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions. The incubation time should be sufficient for the compound to exert its effect.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and blank (0% viability). Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol 3: In Vivo Tail-Suspension Test (TST)

This protocol, adapted from methodologies used to test novel antidepressants, assesses the in vivo efficacy of compounds in a mouse model of behavioral despair.[5] The rationale is that mice subjected to the inescapable stress of being suspended by their tails will develop an immobile posture, and effective antidepressants will increase the duration of active, escape-oriented behavior.

Step-by-Step Methodology:

-

Animal Acclimation: Acclimate male mice (e.g., C57BL/6 strain) to the housing facility for at least one week before the experiment. House them under standard conditions with free access to food and water.

-

Compound Administration: Administer the test compound (e.g., 2-20 mg/kg) or vehicle control (e.g., saline with Tween-80) via intraperitoneal (i.p.) injection 30 minutes before the test. Include a reference antidepressant (e.g., imipramine at 10 mg/kg) as a positive control.[5]

-

Suspension: Individually suspend each mouse by its tail from a horizontal bar using adhesive tape. The mouse should be positioned so it cannot touch any surfaces.

-

Recording: Record the behavior of each mouse for a 6-minute period using a video camera.

-

Behavioral Scoring: An observer, blinded to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.

-

Statistical Analysis: Compare the duration of immobility between the treatment groups and the vehicle control group using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test. A significant decrease in immobility time indicates potential antidepressant-like activity.

Data Summary: A Snapshot of Biological Activity

The following table summarizes the reported biological activities of selected thietane 1,1-dioxide derivatives, showcasing the scaffold's versatility.

| Compound Class | Biological Target / Model | Reported Activity | Reference |

| 3-Aryl-thietan-3-ol Dioxides | PI3K-Alpha | Enzyme Inhibition | [4] |

| Thietane Dioxide Analogues | LpxC Enzyme | Antibacterial Activity | [4] |

| 3-Substituted 1,2,4-Triazoles | Mouse Tail-Suspension Test | Antidepressant-like effects | [5] |

| D-Ring Modified Thia-Taxoids | Microtubules | Inhibition of Cell Growth | [6] |

| Benzofuran-derived Scaffolds | Mycobacterium tuberculosis | Antitubercular Activity | [2] |

Conclusion and Future Directions

The thietane 1,1-dioxide scaffold represents a powerful tool in the arsenal of medicinal chemists. Its unique combination of stability, favorable pharmacokinetics, and three-dimensional structure makes it an attractive building block for developing next-generation therapeutics.[8] The diverse biological activities reported to date—spanning oncology, infectious disease, and CNS disorders—underscore its broad potential.

Future research will undoubtedly focus on expanding the synthetic toolbox to access novel and more complex derivatives. The continued integration of computational modeling for in silico property prediction with high-throughput biological screening will accelerate the identification of new lead compounds. As our understanding of structure-activity relationships deepens, the thietane 1,1-dioxide core is poised to become an even more integral component in the design of innovative and effective medicines.

References

- Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry.

- Recent synthesis of thietanes - PMC. NIH.

- E. Block The first isolation and identification of thietane and several of its homologues dates back to 1916. Science of Synthesis.

- Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF. ResearchGate.

- 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. ResearchGate.

- Thietane 1,1-dioxide. Chem-Impex.

- Thietane 1,1-dioxide | C3H6O2S | CID 265652. PubChem - NIH.

- Thietane Dioxide. Enamine.

- Recent synthesis of thietanes. PubMed.

- In Vitro Assays for Screening Small Molecules. PubMed.

- Sulfone. Wikipedia.

Sources

- 1. Thietane Dioxide - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Sulfone - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Safe Handling of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride (CAS No. 1803581-09-0). As a novel building block in pharmaceutical and materials science research, understanding its chemical properties and associated hazards is paramount for ensuring laboratory safety. This guide synthesizes available data to offer field-proven insights and protocols for researchers, scientists, and drug development professionals. It is structured to provide a deep, causality-driven understanding of the compound's risk profile and the necessary mitigation strategies.

Section 1: Compound Profile and Hazard Identification

Chemical Identity and Structural Rationale for Hazard Assessment

3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride is a small, functionalized heterocyclic compound. Its structure incorporates three key features that dictate its reactivity and toxicological profile:

-

Thietane 1,1-dioxide Ring: A four-membered cyclic sulfone. While the sulfone group (SO₂) itself is generally stable, the four-membered ring imparts significant ring strain. This moiety is of growing interest in medicinal chemistry as a bioisostere for other groups, designed to improve properties like metabolic stability and lipophilicity.[1]

-

Primary Aminoethyl Group: A side chain containing a primary amine (-NH₂). This functional group is basic and nucleophilic, making it a key reactive handle in synthesis. It also largely defines the compound's potential for corrosive and irritant effects.[2][3]

-

Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which protonates the primary amine. This typically renders the compound as a more stable, crystalline solid, enhances water solubility, and makes aqueous solutions acidic.

A Safety Data Sheet (SDS) from a commercial supplier confirms the primary hazards associated with this structure.[4]

Caption: Chemical structure of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride.

GHS Classification and Hazard Summary

Based on available supplier safety data, the compound is classified as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[4]

-

Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[4]

The primary hazards stem from the amine hydrochloride functionality. Like many amine salts, it can cause significant irritation to skin, eyes, and the respiratory system.[6] Upon ingestion, it is considered harmful.

| Hazard Class | Category | Hazard Statement | Primary Contributing Moiety |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Primary Amine Hydrochloride |

| Skin Irritation | 2 | H315: Causes skin irritation | Primary Amine Hydrochloride |

| Eye Irritation | 2 | H319: Causes serious eye irritation | Primary Amine Hydrochloride |

| STOT SE | 3 | H335: May cause respiratory irritation | Fine crystalline powder, Amine |

Section 2: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection, with PPE serving as the final barrier.

Caption: Hierarchy of controls for managing chemical exposure.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of the powder, which can cause respiratory irritation.[4][7]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards of skin/eye irritation and potential for allergic reaction.

| Protection Type | Specification | Justification |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | Mandatory. Protects against splashes and airborne powder causing serious eye irritation.[7] |

| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Mandatory. Protects against skin irritation.[6] Gloves must be inspected before use and changed immediately if contaminated. |

| Skin/Body Protection | Standard laboratory coat. | Mandatory. Protects skin from accidental contact. |

| Respiratory Protection | Not required under normal use with a fume hood. | If engineering controls fail or for large spills, a NIOSH-approved respirator with a particulate filter may be necessary. |

Section 3: Protocols for Safe Handling and Storage

Step-by-Step Protocol for Weighing and Solution Preparation

This protocol is designed to minimize aerosolization of the powder and prevent contamination.

-

Preparation: Don all required PPE (lab coat, safety glasses, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

-

Staging: Place a weigh boat/paper on an analytical balance inside the fume hood. Also place a spatula, the stock container of the compound, and a labeled vessel for the final solution inside the hood.

-

Weighing: Carefully open the stock container. Using the spatula, gently transfer the desired amount of the white to off-white solid to the weigh boat. Avoid any rapid movements that could create dust. Close the stock container immediately.

-

Dissolution: Place the weigh boat containing the compound into the final dissolution vessel. Carefully add the desired solvent to the vessel, rinsing the weigh boat in the process to ensure a quantitative transfer.

-

Cleanup: Dispose of the used weigh boat and any contaminated items (e.g., disposable spatula tips) into a designated solid waste container within the fume hood.

-

Post-Handling: Wash hands thoroughly with soap and water after removing gloves.

Storage Requirements

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[7]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases. The amine hydrochloride is acidic and will react exothermically with bases.

Section 4: Emergency Procedures

First-Aid Measures

| Exposure Route | Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash affected area with soap and plenty of water.[6] If irritation persists, seek medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Call a poison control center or seek immediate medical attention. |

Accidental Release (Spill) Response

The response procedure depends on the scale of the spill.

Caption: Decision workflow for responding to a chemical spill.

Section 5: Stability, Reactivity, and Disposal

Chemical Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions.

-

Hazardous Reactions: Avoid contact with strong bases, which will neutralize the hydrochloride salt and liberate the free amine. Avoid strong oxidizing agents.

-

Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[8]

Toxicological Profile Insights

While specific toxicological studies on this molecule are not widely published, data from analogous structures can inform our understanding. Organosulfur compounds, in general, have a wide range of biological activities and toxicological profiles that are highly structure-dependent.[9][10] Primary amines can be skin sensitizers and irritants.[3] The acute toxicity observed is consistent with many amine hydrochloride salts used in drug development.

Waste Disposal

-

Procedure: All waste containing this compound (solid residue, solutions, contaminated materials) must be disposed of as hazardous chemical waste.

-

Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance. Do not dispose of down the drain.[7]

References

-

Block, E. (n.d.). Thietanes and Derivatives. Thieme Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thietane 1,1-dioxide. PubChem. Retrieved from [Link]

-

Various Authors. (2018). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. ResearchGate. Retrieved from [Link]

-

ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

ACS Publications. (n.d.). Deconstructing α-Amidoalkyl Sulfones as Dual d-Sulfonyl/a-Azomethine Synthons: Synthesis of 3-Sulfonylmethylindole Aminals. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Retrieved from [Link]

-

ResearchGate. (2024). A review of sulfur-containing compounds of natural origin with insights into their Pharmacological and toxicological impacts. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet: Thietane 1,1-dioxide. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ammonium Chloride. Retrieved from [Link]

-

PubMed. (2015). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Longdom Publishing. (2013). Drug Metabolism and Pharmacokinetics of Organosulfur Compounds from Garlic. Retrieved from [Link]

-

Oreate AI Blog. (2026). Understanding the Risks: Is Hydrochloride Dangerous?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Organosulfur compounds from alliaceae in the prevention of human pathologies. PMC. Retrieved from [Link]

Sources

- 1. Thietane Dioxide - Enamine [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. angenechemical.com [angenechemical.com]

- 8. Understanding the Risks: Is Hydrochloride Dangerous? - Oreate AI Blog [oreateai.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride in Various Solvents

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride. As a crucial parameter in drug development, a thorough understanding of a compound's solubility in various solvents is paramount for formulation, bioavailability, and overall therapeutic efficacy. This document details the theoretical underpinnings of solubility for an amine hydrochloride salt, outlines rigorous experimental protocols for its determination, and provides a structure for the presentation and interpretation of solubility data. The methodologies described herein are grounded in established pharmaceutical guidelines and are designed to ensure scientific integrity and reproducibility.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's performance. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution, directly impacts a drug's bioavailability and, consequently, its therapeutic effect.[1] For orally administered drugs, poor aqueous solubility can lead to low and variable absorption, hindering the attainment of therapeutic plasma concentrations.

3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride is a molecule of interest due to its structural motifs, which are often explored in medicinal chemistry for potential biological activity.[2][3][4] The presence of a primary amine and a sulfone group suggests a molecule with the potential for various intermolecular interactions. As a hydrochloride salt, its solubility is expected to be significantly influenced by pH.[5][6] A comprehensive solubility profile in a range of pharmaceutically relevant solvents is therefore not just an academic exercise but a foundational dataset for all subsequent stages of drug development, from formulation design to preclinical and clinical evaluation.

This guide will provide researchers, scientists, and drug development professionals with a robust framework for characterizing the solubility of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. For an ionic compound like 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride, the dissolution process in a polar solvent such as water involves the overcoming of the crystal lattice energy by the solvation energy.

The key structural features of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride influencing its solubility are:

-

The Hydrochloride Salt: The presence of the hydrochloride salt of the primary amine significantly enhances aqueous solubility compared to the free base.[6][7] In solution, the salt dissociates into the protonated amine and a chloride ion.

-

The Sulfone Group: The highly polar sulfone group (SO₂) can act as a hydrogen bond acceptor, contributing to its solubility in polar protic solvents.

-

The Thietane Ring: This four-membered heterocyclic ring contributes to the overall molecular structure and can influence crystal packing.[8]

-

The Ethylamine Side Chain: This flexible chain provides a site for protonation and hydrogen bonding.

The solubility of this compound is expected to be highly pH-dependent. In acidic to neutral pH, the amine group will be protonated, favoring solubility in aqueous media. As the pH increases, the amine will be deprotonated to the less soluble free base, leading to a decrease in solubility.

Experimental Determination of the Solubility Profile

A systematic approach is required to determine the solubility of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride in various solvents. The following protocols are based on established methodologies in the pharmaceutical industry, such as those outlined by the Biopharmaceutics Classification System (BCS).[9]

Materials and Equipment

-

3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride (purity ≥98%)

-

A range of solvents (e.g., purified water, pH buffers, ethanol, methanol, propylene glycol, polyethylene glycol 400, acetone, dichloromethane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow: Equilibrium Solubility Determination

The equilibrium solubility is determined by the shake-flask method, which is considered the gold standard for solubility measurements.[9]

Figure 1: Workflow for Equilibrium Solubility Determination. A step-by-step process from sample preparation to final analysis.

Step-by-Step Protocol

-

Preparation of Solvent Systems:

-

Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4) to simulate physiological conditions.[9]

-

Use other relevant organic and co-solvents as required.

-

-

Sample Preparation:

-

Add an excess amount of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a shaker bath at a constant temperature (e.g., 25 °C and 37 °C) to assess the effect of temperature on solubility.

-

Agitate the samples for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to confirm the required duration.

-

-

Sample Analysis:

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Centrifuge the vials to further separate the solid phase.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

-

Data Reporting:

-

Express the solubility in mg/mL or µg/mL.

-

Report the pH of the saturated solution for aqueous buffers.

-

Expected Solubility Profile and Data Presentation

The solubility data should be presented in a clear and concise manner to facilitate comparison across different solvent systems.

Tabulated Solubility Data

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Final pH (for aqueous systems) |

| Purified Water | 25 | Expected to be soluble | To be measured |

| pH 1.2 Buffer | 37 | Expected to be highly soluble | 1.2 |

| pH 4.5 Buffer | 37 | Expected to be soluble | 4.5 |

| pH 6.8 Buffer | 37 | Expected to show decreased solubility | 6.8 |

| pH 7.4 Buffer | 37 | Expected to have lower solubility | 7.4 |

| Ethanol | 25 | To be determined | N/A |

| Propylene Glycol | 25 | To be determined | N/A |

| PEG 400 | 25 | To be determined | N/A |

pH-Solubility Profile

A graphical representation of the pH-solubility profile is essential for understanding the behavior of the compound in the gastrointestinal tract.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent synthesis of thietanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. fda.gov [fda.gov]

Spectroscopic Characterization of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride: A Technical Guide

Introduction

3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The thietane ring, a four-membered sulfur-containing heterocycle, and its oxidized form, thietane 1,1-dioxide, are present in various biologically active molecules.[2] Rigorous structural confirmation and purity assessment are paramount in the synthesis and application of such novel compounds. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride. The causality behind experimental choices and the interpretation of the spectral data are emphasized to provide field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure

The structure of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride combines a saturated four-membered sulfone ring with a protonated primary amine side chain. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride, the spectrum is anticipated to show distinct signals for the protons on the thietane ring and the ethylamine side chain.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | broad s | 3H | -⁺NH₃ |

| ~4.0 - 4.2 | m | 2H | -SO₂-CH ₂- (ring) |

| ~3.8 - 4.0 | m | 2H | -SO₂-CH ₂- (ring) |

| ~3.1 - 3.3 | m | 1H | -CH - (ring) |

| ~3.0 - 3.2 | t | 2H | -CH ₂-NH₃⁺ |

| ~2.0 - 2.2 | q | 2H | -CH-CH ₂-CH₂- |

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring the ¹H NMR spectrum involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride in 0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for amine salts as it can exchange with the acidic N-H protons, causing their signal to disappear, which aids in peak assignment.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal resolution.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Interpretation of the ¹H NMR Spectrum

The predicted chemical shifts are based on the analysis of similar structures. The protons on the thietane 1,1-dioxide ring are expected to be in a complex, overlapping region due to the rigid, puckered nature of the four-membered ring.

-

-SO₂-CH₂- Protons: The protons on the carbons adjacent to the sulfone group are significantly deshielded and are expected to appear as complex multiplets in the range of 3.8-4.2 ppm.

-

-CH- Proton: The methine proton at the 3-position of the thietane ring is also deshielded and will likely appear as a multiplet around 3.1-3.3 ppm.

-

Ethylamine Side Chain Protons: The protons of the ethyl group will exhibit characteristic splitting patterns. The methylene group adjacent to the protonated amine (-CH₂-NH₃⁺) is deshielded and expected to be a triplet around 3.0-3.2 ppm. The other methylene group (-CH-CH₂-) will be a quartet around 2.0-2.2 ppm.

-

-⁺NH₃ Protons: The protons of the ammonium group will appear as a broad singlet at a downfield chemical shift (around 8.3 ppm in DMSO-d₆), and this signal will disappear upon the addition of a few drops of D₂O.[3][4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~55-60 | -C H₂-SO₂- (ring) |

| ~40-45 | -C H₂-NH₃⁺ |

| ~35-40 | -C H- (ring) |

| ~30-35 | -CH-C H₂-CH₂- |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: A standard proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each carbon atom. A larger number of scans is usually necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phase correction, and baseline correction, and referenced to the solvent peak.

Interpretation of the ¹³C NMR Spectrum

The predicted chemical shifts are based on the expected electronic environment of each carbon atom.

-

-CH₂-SO₂- Carbons: The carbons of the thietane ring bonded to the sulfone group are the most deshielded due to the strong electron-withdrawing effect of the sulfone and are expected to resonate around 55-60 ppm.

-

-CH₂-NH₃⁺ Carbon: The carbon adjacent to the protonated amino group is also deshielded and is predicted to appear in the 40-45 ppm range.

-

-CH- Carbon: The methine carbon in the thietane ring is expected around 35-40 ppm.

-

-CH-CH₂-CH₂- Carbon: The remaining methylene carbon of the ethyl side chain will be the most shielded, with a predicted chemical shift in the 30-35 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretching (from -NH₃⁺) |

| ~2950 | Medium | C-H stretching (aliphatic) |

| ~1600 | Medium | N-H bending (asymmetric) |

| ~1500 | Medium | N-H bending (symmetric) |

| 1325-1300 | Strong | S=O stretching (asymmetric) |

| 1130-1110 | Strong | S=O stretching (symmetric) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample like a hydrochloride salt, the KBr pellet method is commonly used.[5] A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the sulfone and the primary ammonium groups.

-

N-H Vibrations: A very broad and strong absorption band is expected in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in a primary ammonium salt.[1] Within this broad envelope, the C-H stretching vibrations of the aliphatic parts of the molecule will also appear. The N-H bending vibrations are expected as medium intensity bands around 1600 cm⁻¹ and 1500 cm⁻¹.[1]

-

S=O Vibrations: The sulfone group will give rise to two strong and characteristic stretching bands: an asymmetric stretch typically in the 1325-1300 cm⁻¹ range and a symmetric stretch in the 1130-1110 cm⁻¹ range. The presence of these two strong bands is a clear indicator of the sulfone functionality.

-

C-H Vibrations: The C-H stretching of the methylene and methine groups will be observed around 2950 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 150.05 | [M+H]⁺ (protonated molecule of the free base) |

| 133.02 | [M+H - NH₃]⁺ |

| 86.04 | [C₄H₈SO₂]⁺ |

| 30.05 | [CH₄N]⁺ (from α-cleavage) |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or a mixture of acetonitrile and water, at a low concentration (e.g., 1 mg/mL).

-

Ionization Technique: Due to the polar and non-volatile nature of the hydrochloride salt, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are the methods of choice.[6][7] These techniques minimize fragmentation and primarily produce the protonated molecular ion of the free base.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule.

Interpretation of the Mass Spectrum

The mass spectrum is expected to show the molecular ion of the free base, as the hydrochloride salt will dissociate in the ionization source.

-

Molecular Ion: The protonated molecular ion of the free base, 3-(2-aminoethyl)thietane 1,1-dioxide, [C₅H₁₁NO₂S + H]⁺, will have an m/z of approximately 150.05.

-

Fragmentation Pattern: The fragmentation will likely be initiated by the cleavage of the C-C bond alpha to the nitrogen atom, a common fragmentation pathway for amines.[4] This would result in a fragment with m/z 30.05 ([CH₂NH₂]⁺). Another possible fragmentation is the loss of ammonia from the protonated molecule, leading to a peak at m/z 133.02. Cleavage of the side chain could also lead to the observation of the thietane dioxide radical cation at m/z 86.04.

Caption: Plausible fragmentation pathways for 3-(2-Aminoethyl)thietane 1,1-dioxide in MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride. The characteristic signals in each spectrum, arising from the thietane 1,1-dioxide core and the aminoethyl hydrochloride side chain, collectively offer an unambiguous spectroscopic fingerprint. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds, ensuring scientific integrity and facilitating advancements in drug discovery and development.

References

- Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Community Pharmacy Practice, 04(03).

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11198, Ethylamine hydrochloride.

- Cambridge Isotope Laboratories, Inc. (n.d.). Ethylamine·HCl (¹³C₂, 99%; ¹⁵N, 98%).

- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.

- ChemicalBook. (n.d.). ETHYLAMINE HYDROBROMIDE(593-55-5) 1H NMR spectrum.

- Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410.

- ACD/Labs. (2023, August 23).

- Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy. YouTube.

- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.

- ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt).

- Bitesize Bio. (2025, March 19).

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. (2-Aminoethyl)trimethylammonium chloride, hydrochloride | C5H16Cl2N2 | CID 16211104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]